molecular formula C12H34O3Si4 B1589161 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 60111-46-8

1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane

Cat. No. B1589161
CAS RN: 60111-46-8
M. Wt: 338.74 g/mol
InChI Key: SVTUWEUXLNHYPF-UHFFFAOYSA-N
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Description

“1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane” is a chemical compound with the molecular formula C12H34O3Si4 . It has an average mass of 338.739 Da and a monoisotopic mass of 338.158508 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CHOSi . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.8393 . It also has a density of 0.87 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermally Stable Polysiloxanes

Kowalewska and Stanczyk (2003) developed novel thermally stable polysiloxanes with bulky side chain tris(trimethylsilyl)hexyl and reactive glycidoxypropyl substituents. These polysiloxanes were synthesized via hydrosilylation route and further cross-linked using UV light, indicating their potential use as membranes for fluid separation at high temperatures (Kowalewska & Stanczyk, 2003).

Polysiloxane-silica Hybrids

Rozga-Wijas et al. (2005) discussed the synthesis of siloxane–silica hybrid materials using novel precursors, including trisiloxane segments. These materials were obtained in different forms, such as precipitated particles and monolithic materials, suggesting applications in materials science (Rozga-Wijas et al., 2005).

Polymethyl(trimethylsiloxy)siloxane Synthesis

Cai and Weber (2000) reported the synthesis of Polymethyl(trimethylsiloxy)siloxane, a linear polysiloxane, via anionic ring-opening polymerization. This research contributes to the field of polymer chemistry, especially in the development of new polysiloxane materials (Cai & Weber, 2000).

Silicone Elastomers for Transducers

Dascalu et al. (2015) synthesized vinyl end-functionalized polysiloxanes containing varying amounts of trifluoropropyl groups. These materials were used in dielectric elastomer transducers, demonstrating the significance of this compound in creating advanced materials with specific electrical properties (Dascalu et al., 2015).

Protective Coatings

Rodošek et al. (2017) explored the use of alkoxysilyl-functionalised precursors, including cyclotetrasiloxane, to produce protective coatings. These coatings demonstrated improved efficiency against corrosion, highlighting the application in surface treatment and protection (Rodošek et al., 2017).

Novel Polymer Systems

Kowalewska et al. (1999) developed novel polysiloxanes and polystyrene copolymers with highly sterically demanding tris(trimethylsilyl)methyl substituents. These polymers showed increased rigidity, suggesting applications in areas where enhanced mechanical properties are required (Kowalewska et al., 1999).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding long-term inhalation of its vapor and contact with skin and eyes .

properties

IUPAC Name

trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUWEUXLNHYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462462
Record name 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane

CAS RN

60111-46-8
Record name 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Reactant of Route 2
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Reactant of Route 3
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Reactant of Route 4
Reactant of Route 4
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Reactant of Route 5
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Reactant of Route 6
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane

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